
2-Chloro-6-ethylpyridin-4-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-ethylpyridin-4-amine hydrochloride is a chemical compound with the molecular formula C7H10Cl2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-ethylpyridin-4-amine hydrochloride typically involves the chlorination of pyridine derivatives. One common method is the reaction of 2-chloropyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and distillation, further enhances the quality of the compound.
化学反応の分析
Types of Reactions
2-Chloro-6-ethylpyridin-4-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 2-amino-6-ethylpyridine derivatives.
Oxidation: Formation of 2-chloro-6-ethylpyridine N-oxide.
Reduction: Formation of 2-chloro-6-ethylpyridin-4-amine.
科学的研究の応用
2-Chloro-6-ethylpyridin-4-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-Chloro-6-ethylpyridin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. In receptor studies, it can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
2-Chloropyridine: A precursor in the synthesis of 2-Chloro-6-ethylpyridin-4-amine hydrochloride.
6-Ethylpyridin-4-amine: Lacks the chlorine substituent but shares similar structural features.
2-Chloro-4-aminopyridine: Similar in structure but differs in the position of the ethyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound in scientific studies.
特性
分子式 |
C7H10Cl2N2 |
|---|---|
分子量 |
193.07 g/mol |
IUPAC名 |
2-chloro-6-ethylpyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-2-6-3-5(9)4-7(8)10-6;/h3-4H,2H2,1H3,(H2,9,10);1H |
InChIキー |
RZNZDWHNWJKMDY-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC(=CC(=C1)N)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


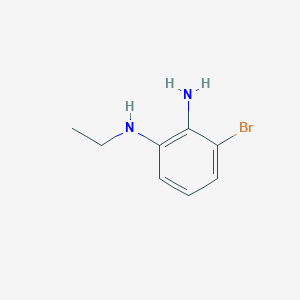

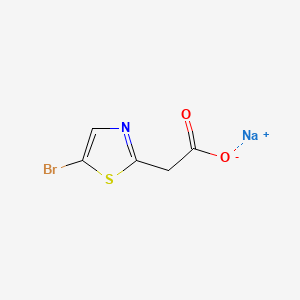
![[(1R,5S)-2-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride](/img/structure/B13455283.png)
![1-[(Tert-butoxy)carbonyl]-3-[(methylsulfanyl)methyl]azetidine-3-carboxylicacid](/img/structure/B13455285.png)
![3-Methylimidazo[1,5-a]pyridin-6-amine dihydrochloride](/img/structure/B13455288.png)
![1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione](/img/structure/B13455292.png)
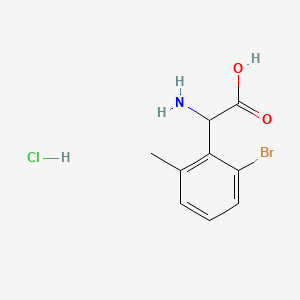
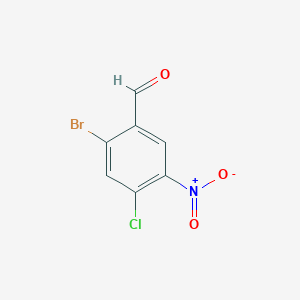

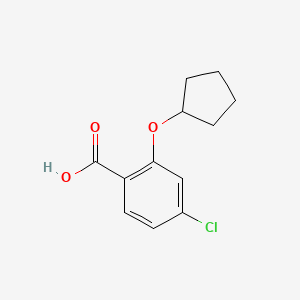

![[3-(Aminomethyl)-1-methylpyrrolidin-3-yl]methanol](/img/structure/B13455322.png)
![1-Oxaspiro[3.3]heptan-6-one](/img/structure/B13455328.png)
